Compound Description: Isobutyryl-L-carnitine is an acylcarnitine formed by the conjugation of isobutyryl-CoA with L-carnitine. It plays a crucial role in the metabolism of the branched-chain amino acid valine. Elevated levels of isobutyryl-L-carnitine in the blood and urine are indicative of isobutyryl-CoA dehydrogenase deficiency. []
Isobutyryl-CoA
Compound Description: Isobutyryl-CoA is a metabolic intermediate in the breakdown of valine. It's the substrate for isobutyryl-CoA dehydrogenase, which catalyzes its conversion to methacrylyl-CoA. []
Relevance: Isobutyryl-CoA is a direct precursor to N-Isobutyryl-d7-glycine. The isobutyryl group in N-Isobutyryl-d7-glycine originates from isobutyryl-CoA. Accumulation of isobutyryl-CoA, often seen in isobutyryl-CoA dehydrogenase deficiency, can lead to increased formation of both isobutyryl-L-carnitine and isobutyryl glycine. []
Isobutyryl glycine
Compound Description: Isobutyryl glycine is formed by the conjugation of isobutyryl-CoA with glycine. It's a metabolic byproduct that's excreted in the urine. Elevated levels of isobutyryl glycine are indicative of isobutyryl-CoA dehydrogenase deficiency. [, ]
Relevance: Isobutyryl glycine is structurally very similar to N-Isobutyryl-d7-glycine, with the only difference being the presence of deuterium isotopes in the glycine moiety of N-Isobutyryl-d7-glycine. This structural similarity suggests that N-Isobutyryl-d7-glycine could be a specifically labeled variant of isobutyryl glycine used in metabolic studies or as an internal standard for analytical techniques. [, ]
N-Butyryl glycine
Compound Description: N-Butyryl glycine is a metabolite that can be found in urine. Its levels are not typically elevated in isobutyryl-CoA dehydrogenase deficiency. []
Relevance: While structurally similar to N-Isobutyryl-d7-glycine due to the presence of a glycine moiety, N-butyryl glycine differs in the acyl group attached to the nitrogen. The presence of a butyryl group instead of an isobutyryl group distinguishes it from N-Isobutyryl-d7-glycine. This structural difference can be significant in terms of their metabolic pathways and physiological roles. []
Tiglyl CoA
Compound Description: Tiglyl CoA is a metabolic intermediate in the breakdown of isoleucine. It's structurally similar to isobutyryl-CoA and can inhibit serine hydroxymethyltransferase (SHMT), an enzyme involved in glycine metabolism. []
Relevance: Although not directly involved in the formation of N-Isobutyryl-d7-glycine, tiglyl CoA is relevant due to its structural similarity to isobutyryl-CoA and its potential to indirectly affect glycine metabolism by inhibiting SHMT. This interaction highlights the interconnected nature of metabolic pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Apixaban-13C-d3 is intended for use as an internal standard for the quantification of apixaban by GC- or LC-MS. Apixaban is an orally bioavailable, selective inhibitor of both free and prothrombinase-bound factor Xa (Kis = 0.8 nM). In vivo, apixaban has antithrombotic effects in a rabbit model of venous thrombosis. Apixaban-13C, d3 is labelled Apixaban which is a potent, direct, selective, and orally active inhibitor of coagulation factor Xa. It is a potential new oral coagulant that may be useful prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery and stroke in treatment of patient with venous thromboembolic disorder or with atrial fibrillation.
PD 0332991-d8 is intended for use as an internal standard for the quantification of PD 0332991 by GC- or LC-MS. PD 0332991 is an orally active, selective inhibitor of the cyclin D kinases Cdk4 (IC50 = 11 nM) and Cdk6 (IC50= 16 nM) with no activity against a panel of 36 additional protein kinases. It has been reported to have antiproliferative activity against retinoblastoma-positive tumor cells, blocking retinoblastoma phosphorylation and inducing G1 arrest at nanomolar concentrations. PD 0332991 can inhibit the growth of certain ER-positive or HER2-amplified breast cancer cells (IC50s as low as 4 nM) and demonstrates synergy with tamoxifen and trastuzumab, respectively. PD 0332991 inhibition of Cdk4 activity has been used to demonstrate a role for insulin-activated cyclin D1-Cdk4 signaling in the control of glucose metabolism that is independent of cell cycle progression.